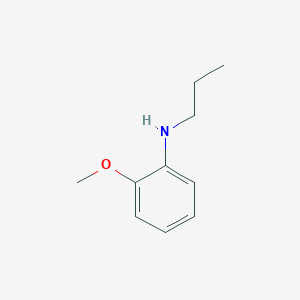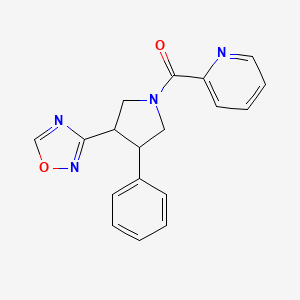![molecular formula C12H14O B2397470 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane CAS No. 2248411-57-4](/img/structure/B2397470.png)
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane, also known as MPOH, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is a spirocyclic lactone that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane is not fully understood, but it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. HDAC inhibitors have been found to have anticancer properties, and 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to induce autophagy, a cellular process that plays a role in various physiological processes, including cell death, aging, and disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane in lab experiments is its potential as a candidate for the development of new drugs. Its antitumor, anti-inflammatory, and antiviral properties make it a promising candidate for the development of new drugs. However, one limitation of using 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane. One area of research is the development of new drugs based on 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane. Another area of research is the investigation of the mechanism of action of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane, particularly its role in inducing autophagy. In addition, further research is needed to explore the biochemical and physiological effects of 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane and its potential applications in the treatment of various diseases.
Synthesemethoden
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane can be synthesized using various methods, including the reaction of 4-methylphenylacetic acid with glyoxylic acid, the reaction of 4-methylphenylacetic acid with ethyl glyoxylate, and the reaction of 4-methylphenylacetic acid with methyl glyoxylate. The yield of the synthesis varies depending on the method used, with the highest yield reported to be 70%.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, 5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane has been found to induce autophagy, a cellular process that plays a role in various physiological processes, including cell death, aging, and disease.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-12(7-11)8-13-12/h2-5,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXYFSZCMIVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3(C2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2397389.png)

![Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2397392.png)

![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)


![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)
